An In-Depth Technical Guide to the PAR-4 Inhibitory Profile of BMS-986141
An In-Depth Technical Guide to the PAR-4 Inhibitory Profile of BMS-986141
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Protease-Activated Receptor-4 (PAR-4) inhibitory profile of BMS-986141, a novel, orally active, and selective antagonist. This document details the compound's inhibitory potency, selectivity, and mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and workflows are included to facilitate a deeper understanding and replication of pivotal experiments.
Core Inhibitory Profile of BMS-986141
BMS-986141 is a potent and highly selective antagonist of PAR-4, a G-protein coupled receptor expressed on human platelets that plays a crucial role in thrombus formation.[1][2] Unlike PAR-1, which initiates a rapid and transient platelet response to thrombin, PAR-4 activation leads to a more sustained and prolonged signaling cascade, making it a key driver in the stabilization and growth of a thrombus.[3] BMS-986141 has demonstrated robust antithrombotic efficacy with a favorable bleeding profile in preclinical models, suggesting a potential improvement over existing antiplatelet therapies.[4][5] The clinical development of BMS-986141 has been discontinued for undisclosed reasons.[6]
Quantitative Inhibitory Activity
BMS-986141 exhibits potent inhibition of PAR-4-mediated platelet aggregation with low nanomolar efficacy. The half-maximal inhibitory concentrations (IC50) have been determined in various in vitro and ex vivo assays.
| Assay Type | Species | Agonist | IC50 (nM) | Reference(s) |
| PAR-4 Antagonist Activity | - | - | 0.4 | [3] |
| PAR-4 Agonist Peptide-Induced Platelet Aggregation | Human | PAR-4 Agonist Peptide | 2.2 | [3] |
| PAR-4 Agonist Peptide-Induced Platelet Aggregation | Human | PAR-4 Agonist Peptide | 1.8 | [3] |
| PAR-4 Agonist Peptide-Induced Platelet Aggregation | Cynomolgus Monkey | PAR-4 Agonist Peptide | 1.3 | [3] |
Selectivity Profile
A key feature of BMS-986141 is its high selectivity for PAR-4 over other platelet receptors, including PAR-1. In studies with healthy participants, doses of 75 and 150 mg of BMS-986141 produced significant inhibition of PAR-4 agonist peptide (AP)-induced platelet aggregation without affecting PAR-1-AP-induced aggregation.[4][7] This selectivity is critical as it allows for the targeted inhibition of the prothrombotic signaling of PAR-4 while preserving the initial hemostatic functions mediated by PAR-1.[3]
Mechanism of Action and Signaling Pathway
Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PARs, which then act as tethered ligands to initiate intracellular signaling.[1] PAR-4 is coupled to the Gq protein, and its activation leads to a signaling cascade that is central to platelet activation and aggregation.
BMS-986141 acts as a reversible antagonist to PAR-4, blocking the downstream signaling cascade that leads to platelet activation.[8]
Below is a diagram illustrating the PAR-4 signaling pathway in platelets and the inhibitory action of BMS-986141.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the PAR-4 inhibitory profile of BMS-986141.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of BMS-986141 to inhibit platelet aggregation induced by a PAR-4 specific agonist.
Protocol:
-
Blood Collection: Draw whole blood from healthy human donors or cynomolgus monkeys into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of BMS-986141 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP samples in an aggregometer cuvette with a stir bar, maintained at 37°C.
-
Agonist Addition: Add a specific PAR-4 agonist peptide (e.g., AYPGKF-NH2 or a more potent analog) at a concentration known to induce robust aggregation (e.g., 12.5 µM to 100 µM).[7]
-
Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of BMS-986141 to the vehicle control.
P-Selectin Expression Assay (Flow Cytometry)
This assay quantifies the inhibitory effect of BMS-986141 on the surface expression of P-selectin, a marker of platelet activation.
Protocol:
-
Sample Preparation: Use either whole blood collected in sodium citrate or prepared PRP.
-
Incubation: Incubate samples with BMS-986141 or vehicle, followed by stimulation with a PAR-4 agonist.
-
Antibody Staining: Add fluorochrome-conjugated monoclonal antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41 or CD61) to the samples. Incubate in the dark at room temperature.
-
Fixation: Fix the samples with a suitable fixative, such as 1% paraformaldehyde, to stabilize the cells and antibody binding.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, using appropriate laser and filter settings for the chosen fluorochromes.
-
Gating and Analysis: Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
Platelet-Monocyte Aggregate Assay (Flow Cytometry)
This assay measures the formation of aggregates between platelets and monocytes, a sensitive marker of platelet activation in vivo.
Protocol:
-
Blood Collection: Collect whole blood into sodium citrate tubes.
-
Incubation: Incubate the whole blood with BMS-986141 or vehicle, followed by stimulation with a PAR-4 agonist.
-
Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies to identify monocytes (e.g., anti-CD14), platelets (e.g., anti-CD41), and platelet activation (e.g., anti-CD62P). Incubate in the dark at room temperature.
-
Red Blood Cell Lysis and Fixation: Use a commercial lysis/fixation solution to lyse red blood cells and fix the leukocytes and platelets.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Gating and Analysis: Gate on the monocyte population based on their forward and side scatter properties and positive staining for the monocyte-specific marker. Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet-specific marker, representing platelet-monocyte aggregates.
In Vivo Arterial Thrombosis Model (Electrolytic-Induced)
This preclinical model assesses the antithrombotic efficacy of BMS-986141 in a setting that mimics arterial thrombosis.
Protocol:
-
Animal Preparation: Anesthetize a cynomolgus monkey and surgically expose a carotid artery.
-
Drug Administration: Administer BMS-986141 or a vehicle control orally at specified doses (e.g., 0.05, 0.1, and 0.5 mg/kg).[3]
-
Thrombus Induction: Place an electrode on the exterior of the carotid artery and apply a controlled electrical current to induce endothelial injury, which initiates thrombus formation.
-
Blood Flow Monitoring: Use a flow probe to continuously monitor blood flow in the artery distal to the injury site to assess the degree of occlusion.
-
Thrombus Excision and Measurement: After a predetermined period, excise the thrombotic segment of the artery and carefully remove and weigh the thrombus.
-
Analysis: Compare the thrombus weight in the BMS-986141-treated groups to the vehicle-treated group to determine the antithrombotic efficacy.
Conclusion
BMS-986141 is a potent, selective, and orally bioavailable antagonist of the PAR-4 receptor. Its inhibitory profile, characterized by low nanomolar IC50 values and high selectivity over PAR-1, makes it a compelling candidate for antiplatelet therapy. The compound effectively inhibits PAR-4-mediated platelet aggregation, P-selectin expression, and platelet-monocyte aggregate formation. In preclinical in vivo models, BMS-986141 has demonstrated significant antithrombotic efficacy with a favorable safety profile. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Turn down - turn up: a simple and low-cost protocol for preparing platelet-rich plasma | Clinics [elsevier.es]
- 6. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of monocyte-platelet aggregates by imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
